N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research into pyrazole and pyrazolopyrimidine derivatives, including N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, has focused on their synthesis and structural characterization. These compounds are synthesized using various chemical reactions and characterized using techniques like IR, MS, NMR, and elemental analysis. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized similar pyrazole derivatives for potential medicinal applications (Hassan, Hafez, & Osman, 2014).
Potential in Cancer Therapy
- Some derivatives of pyrazolo[1,2-a]pyrazine have shown promise in cancer therapy due to their cytotoxic effects. For example, Bu et al. (2002) explored pyrazolo[3,4,5-kl]acridine derivatives, which exhibit significant cytotoxicity in various cell lines, indicating their potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002).
Antimicrobial Properties
- Research has also demonstrated the antimicrobial properties of pyrazole derivatives. For example, Othman and Hussein (2020) studied pyrazole carboxamide and related derivatives for their antibacterial activities against different bacterial strains, suggesting their utility in antimicrobial treatments (Othman & Hussein, 2020).
Corrosion Inhibition
- Pyran derivatives, a category related to pyrazolo[1,2-a]pyrazine compounds, have been studied for their use in corrosion inhibition. Saranya et al. (2020) researched the effectiveness of these compounds in protecting metals from acid corrosion, providing insights into their industrial applications (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Analgesic and Anti-inflammatory Activities
- Additionally, derivatives of pyrazolo[1,2-a]pyrazine have been explored for their analgesic and anti-inflammatory activities. More et al. (2022) synthesized pyrazolo[3,4-c]pyrazole derivatives, demonstrating their potential in treating pain and inflammation (More, Chumbhale, Rangari, Mishra, Jagnar, & Kadam, 2022).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-20-12-10-19(11-13-20)24-23(27)26-16-15-25-14-4-5-21(25)22(26)18-8-6-17(2)7-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFURBWJURIMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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